1-(2-Isocyanatoethoxy)-2-methoxybenzene
CAS No.: 775348-87-3
VCID: VC18688648
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-(2-Isocyanatoethoxy)-2-methoxybenzene is a complex organic compound that belongs to the class of aromatic isocyanates. It features a methoxybenzene structure with an isocyanato group attached to an ethoxy chain, making it a valuable intermediate in organic synthesis and materials science. This compound is of particular interest due to its unique structure and significant reactivity, which allows it to participate in various chemical reactions typical for isocyanates. Synthesis and Applications1-(2-Isocyanatoethoxy)-2-methoxybenzene can be synthesized from readily available starting materials, including methoxybenzene and isocyanates. Its synthesis involves attaching an isocyanato group to an ethoxy chain linked to a methoxybenzene ring. Applications
Chemical Reactions and MechanismThe isocyanate group in 1-(2-Isocyanatoethoxy)-2-methoxybenzene is highly reactive due to its electrophilic nature. This reactivity allows the compound to participate in various chemical reactions, such as addition reactions with nucleophiles like alcohols and amines, forming urethanes and ureas, respectively. Reaction Mechanism
|
---|---|
CAS No. | 775348-87-3 |
Product Name | 1-(2-Isocyanatoethoxy)-2-methoxybenzene |
Molecular Formula | C10H11NO3 |
Molecular Weight | 193.20 g/mol |
IUPAC Name | 1-(2-isocyanatoethoxy)-2-methoxybenzene |
Standard InChI | InChI=1S/C10H11NO3/c1-13-9-4-2-3-5-10(9)14-7-6-11-8-12/h2-5H,6-7H2,1H3 |
Standard InChIKey | UDTFSGQNCVKRFE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1OCCN=C=O |
PubChem Compound | 17863571 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume